5-(acetylamino)-2-chloro-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(acetylamino)-2-chloro-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as ACY-1215 or Rocilinostat. It is a selective inhibitor of histone deacetylase 6 (HDAC6) that has been shown to have promising effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
The mechanism of action of ACY-1215 involves the inhibition of histone deacetylase 6 (HDAC6), an enzyme that plays a key role in regulating gene expression and protein degradation. By inhibiting HDAC6, ACY-1215 can increase the acetylation of proteins involved in various cellular processes, such as the regulation of cell growth and survival.
Biochemical and physiological effects:
Studies have shown that ACY-1215 can have various biochemical and physiological effects, depending on the specific cell type and disease model being studied. Some of the effects observed include:
- Inhibition of cancer cell growth and induction of apoptosis
- Reduction of toxic protein accumulation in the brain
- Improvement of cognitive function in animal models of neurodegenerative disorders
- Reduction of inflammation in animal models of autoimmune diseases
Advantages and Limitations for Lab Experiments
One of the main advantages of using ACY-1215 in lab experiments is its selectivity for HDAC6. This allows researchers to specifically target this enzyme and study its role in various cellular processes. However, one limitation is that ACY-1215 may not be effective in all cell types or disease models, and further research is needed to determine its efficacy in different contexts.
Future Directions
There are many potential future directions for research on ACY-1215. Some possible areas of focus include:
- Optimization of the synthesis method to improve yield and purity
- Development of new formulations for improved drug delivery
- Investigation of the effects of ACY-1215 in combination with other cancer treatments
- Exploration of the potential use of ACY-1215 in the treatment of other diseases, such as autoimmune disorders and infectious diseases
- Further elucidation of the molecular mechanisms underlying the effects of ACY-1215 on cellular processes
In conclusion, ACY-1215 is a promising compound with potential applications in various fields of scientific research. Its selective inhibition of HDAC6 makes it a valuable tool for studying the role of this enzyme in various cellular processes, and its potential therapeutic applications make it an exciting area of research for the future.
Synthesis Methods
The synthesis of ACY-1215 involves the reaction of 5-amino-2-chlorobenzamide with N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)acetamide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
ACY-1215 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ACY-1215 can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Another area of research is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. ACY-1215 has been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in the brain and improving cognitive function.
properties
IUPAC Name |
5-acetamido-2-chloro-N-methyl-N-(1-pyridin-2-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12(10-14-6-4-5-9-20-14)22(3)18(24)16-11-15(21-13(2)23)7-8-17(16)19/h4-9,11-12H,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYHROUNJOBBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)C2=C(C=CC(=C2)NC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(acetylamino)-2-chloro-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.